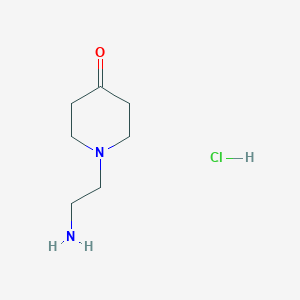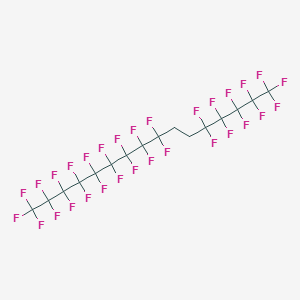
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to the carbon chain, which imparts unique chemical and physical properties. This compound is known for its high thermal stability, low surface energy, and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- typically involves the fluorination of hexadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require low temperatures and controlled environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes, where hexadecane is subjected to fluorine gas in the presence of an electrolyte. This method allows for the efficient and controlled introduction of fluorine atoms into the hydrocarbon chain, resulting in the desired highly fluorinated product.
化学反応の分析
Types of Reactions
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- is known for its resistance to many chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing fluorine atoms with other functional groups.
Reduction Reactions: Under extreme conditions, reduction reactions can break the carbon-fluorine bonds, leading to the formation of less fluorinated products.
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles such as alkoxides or amines can be used in substitution reactions.
Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield partially fluorinated compounds, while reduction reactions can produce hydrocarbons with fewer fluorine atoms.
科学的研究の応用
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying fluorinated hydrocarbons and their properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low reactivity.
Medicine: Explored for its potential in medical imaging and diagnostics.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants due to its low surface energy and chemical resistance.
作用機序
The mechanism by which Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- exerts its effects is primarily through its unique chemical structure. The multiple carbon-fluorine bonds provide exceptional stability and resistance to degradation. This compound interacts with molecular targets through hydrophobic interactions and van der Waals forces, making it effective in applications requiring non-reactive and stable materials.
類似化合物との比較
Similar Compounds
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-: A less fluorinated analog with similar properties but lower thermal stability and chemical resistance.
Perfluorooctane: A shorter-chain fluorinated compound with similar applications but different physical properties.
Uniqueness
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- stands out due to its high degree of fluorination, which imparts superior thermal stability, chemical resistance, and low surface energy compared to its analogs. These properties make it particularly valuable in applications requiring extreme conditions and long-term stability.
特性
CAS番号 |
1980038-45-6 |
|---|---|
分子式 |
C16H4F30 |
分子量 |
766.15 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluorohexadecane |
InChI |
InChI=1S/C16H4F30/c17-3(18,1-2-4(19,20)6(23,24)8(27,28)13(37,38)15(41,42)43)5(21,22)7(25,26)9(29,30)10(31,32)11(33,34)12(35,36)14(39,40)16(44,45)46/h1-2H2 |
InChIキー |
SPYLHDIVLHCLRG-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)


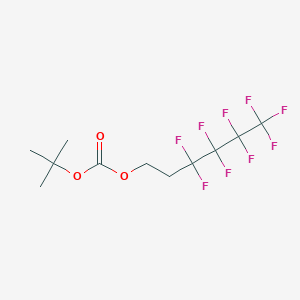
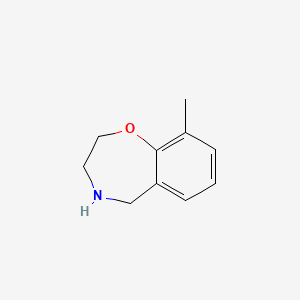
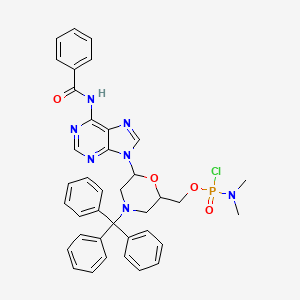
![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)

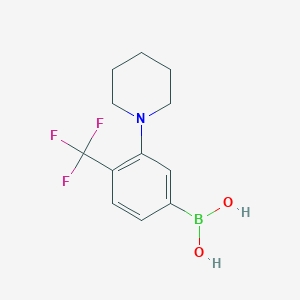
![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)

